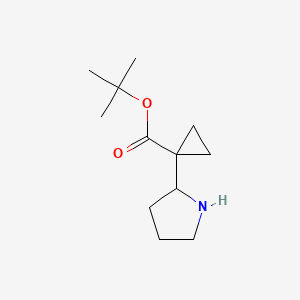
4-acetyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide, commonly known as ACPBS, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. It is a part of the thiophene class of heterocyclic compounds, which are known for their diverse applications in medicinal chemistry and material science .
Molecular Structure Analysis
The molecular formula of ACPBS is C17H19NO3S2, and it has a molecular weight of 349.46. As a thiophene derivative, it contains a five-membered heteroaromatic ring with a sulfur atom at one position .Chemical Reactions Analysis
While specific chemical reactions involving ACPBS are not detailed in the retrieved information, thiophene and its derivatives are known to be versatile in their chemical reactivity. They can participate in a variety of reactions, contributing to their wide range of therapeutic properties .Physical And Chemical Properties Analysis
Thiophene, the core structure in ACPBS, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water . Specific physical and chemical properties of ACPBS are not provided in the retrieved information.Wirkmechanismus
Target of Action
Thiophene and its substituted derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties .
Mode of Action
It is known that the compound’s interaction with its targets can lead to various physiological changes .
Biochemical Pathways
Compounds containing a thiophene nucleus have been reported to have diverse applications in medicinal chemistry and material science .
Result of Action
Compounds containing a thiophene nucleus have been reported to have a wide range of therapeutic properties .
Vorteile Und Einschränkungen Für Laborexperimente
4-acetyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide has several advantages as a research tool, including its high potency and selectivity for BTK inhibition. It also has favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. However, this compound has some limitations, including its relatively low aqueous solubility and potential off-target effects at high concentrations.
Zukünftige Richtungen
Future research on 4-acetyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide could focus on its potential as a therapeutic agent for B-cell malignancies. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with CLL, MCL, and DLBCL. Other potential future directions could include the investigation of this compound in combination with other targeted therapies, as well as the development of more potent and selective BTK inhibitors.
Synthesemethoden
4-acetyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis starts with the preparation of 1-(thiophen-2-yl)cyclopentan-1-amine, which is then reacted with 4-acetylbenzenesulfonyl chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
4-acetyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation. In vivo studies have demonstrated that this compound has potent antitumor activity in xenograft models of B-cell malignancies.
Eigenschaften
IUPAC Name |
4-acetyl-N-(1-thiophen-2-ylcyclopentyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S2/c1-13(19)14-6-8-15(9-7-14)23(20,21)18-17(10-2-3-11-17)16-5-4-12-22-16/h4-9,12,18H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIFWQZGDPKPOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2(CCCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2424304.png)



![1,7-dimethyl-3-(2-oxopropyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2424314.png)
![N-(4-acetylphenyl)-2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2424315.png)

![2-[5-(4-Methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2424319.png)
![N-(4-bromophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2424320.png)
![4-(4-Chlorophenyl)-5-[2-(4-methylphenyl)diazenyl]-2-pyrimidinamine](/img/structure/B2424322.png)
